(2R)-2-(carbamoylamino)-2-fluoropropanoic acid
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Overview
Description
(2R)-2-(carbamoylamino)-2-fluoropropanoic acid is an organic compound with a unique structure that includes a fluorine atom and a carbamoylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(carbamoylamino)-2-fluoropropanoic acid typically involves the introduction of a fluorine atom and a carbamoylamino group to a propanoic acid derivative. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(carbamoylamino)-2-fluoropropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and carbamoylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2R)-2-(carbamoylamino)-2-fluoropropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-(carbamoylamino)-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carbamoylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with a tertiary amine, ether, and hydroxyl functionality.
Uniqueness
(2R)-2-(carbamoylamino)-2-fluoropropanoic acid is unique due to its specific combination of a fluorine atom and a carbamoylamino group attached to a propanoic acid backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C4H7FN2O3 |
---|---|
Molecular Weight |
150.11 g/mol |
IUPAC Name |
(2R)-2-(carbamoylamino)-2-fluoropropanoic acid |
InChI |
InChI=1S/C4H7FN2O3/c1-4(5,2(8)9)7-3(6)10/h1H3,(H,8,9)(H3,6,7,10)/t4-/m0/s1 |
InChI Key |
WFYDUNIAOSDPNJ-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@](C(=O)O)(NC(=O)N)F |
Canonical SMILES |
CC(C(=O)O)(NC(=O)N)F |
Origin of Product |
United States |
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